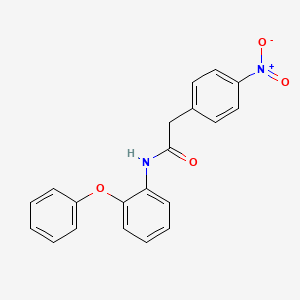
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, also known as DMPP, is a piperazine derivative that has been widely studied for its potential applications in scientific research. DMPP has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine acts as an agonist at nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Upon binding of this compound to these receptors, a conformational change occurs, leading to the opening of the ion channel and subsequent influx of cations, such as sodium and calcium.
Biochemical and Physiological Effects:
This compound has been found to have a number of unique biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters such as dopamine and norepinephrine, and the modulation of ion channels and second messenger systems. These effects make this compound a valuable tool for studying various biological processes, including synaptic transmission, neuronal excitability, and signal transduction.
Advantages and Limitations for Lab Experiments
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine has several advantages as a research tool, including its potency and selectivity for nicotinic acetylcholine receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
Future Directions
There are numerous potential future directions for research on 1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, including its use as a tool for studying the role of nicotinic acetylcholine receptors in various physiological and pathological processes, its potential therapeutic applications in the treatment of neurological and psychiatric disorders, and its use as a scaffold for the development of novel drug candidates. Additionally, further studies are needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound and to optimize its pharmacological properties for use in research and clinical settings.
Synthesis Methods
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenyl hydrazine with 2-methyl-2-butenal, followed by condensation with 1,4-dibromobutane and subsequent reduction with sodium borohydride. The resulting product is purified through recrystallization to yield pure this compound.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to act as a potent agonist at nicotinic acetylcholine receptors, which are involved in various physiological processes, including learning, memory, and muscle contraction.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-5-14(2)13-18-9-11-19(12-10-18)17-8-6-7-15(3)16(17)4/h5-8H,9-13H2,1-4H3/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBRCRBNFPJPS-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)

![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)

![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5806038.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)
![ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)

![N'-[4-(dimethylamino)benzylidene]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5806089.png)


